BMS-690514

Descripción general

Descripción

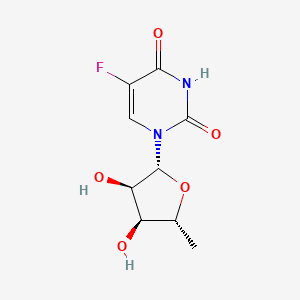

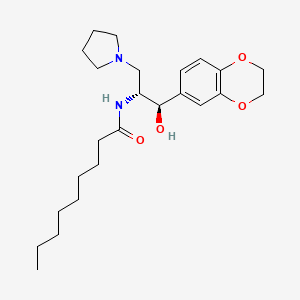

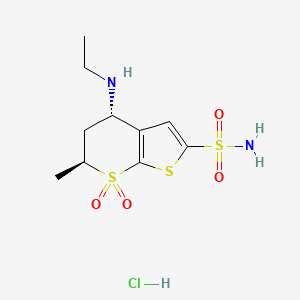

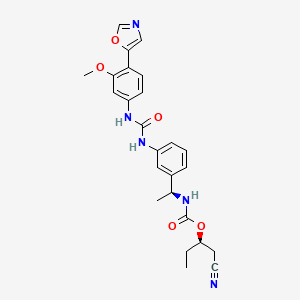

The compound “(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol” belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The InChI code for this compound is1S/C22H30N6O2/c1-15(2)25-19-8-9-27(13-20(19)29)12-16-7-10-28-21(16)22(23-14-24-28)26-17-5-4-6-18(11-17)30-3/h4-7,10-11,14-15,19-20,25,29H,8-9,12-13H2,1-3H3,(H,23,24,26)/t19-,20-/m1/s1 . Physical And Chemical Properties Analysis

The compound is an off-white solid . It has a molecular weight of 410.52 . The compound should be stored in a freezer .Aplicaciones Científicas De Investigación

Actividad Antitumoral

BMS-690514 ha mostrado una actividad antitumoral significativa en xenotrasplantes de cáncer de pulmón de células no pequeñas (NSCLC) . Inhibe el crecimiento de las células NSCLC y se ha encontrado que es particularmente eficaz contra tumores que albergan la mutación T790M .

Efecto Sinérgico con la Radiación

Se ha encontrado que el compuesto induce un efecto sinérgico dependiente de la secuencia con radiación ionizante (IR) en varias líneas celulares de NSCLC . Esto sugiere que this compound podría ser un adyuvante exitoso para la radioterapia clínica .

Inhibición de las Vías de Señalización VEGF y EGFR

This compound es un inhibidor tanto del receptor del factor de crecimiento endotelial vascular (VEGFR) como del receptor del factor de crecimiento epidérmico (EGFR) . Estas vías están implicadas en el crecimiento tumoral, la resistencia del tumor a la radiación y la quimioterapia, y la recaída de la enfermedad .

Actividades Antiangiogénicas

El compuesto ha mostrado propiedades antiangiogénicas, lo que sugiere que puede suprimir la angiogénesis tumoral y la función endotelial . Esto puede contribuir a su eficacia en la inhibición del crecimiento tumoral .

Inhibición de las Quinasas HER

This compound inhibe potentemente las tres quinasas HER, que están ampliamente involucradas en el cáncer epitelial . Esto sugiere que el compuesto tiene el potencial para una actividad antitumoral de amplio espectro .

Inhibición de las Familias de Quinasas del Receptor EGF y VEGF

El compuesto es un inhibidor potente y selectivo de EGFR, HER2 y HER4, así como de las quinasas del receptor VEGF . Esta doble inhibición interrumpe la señalización en el tumor y su vasculatura, lo que podría mejorar su eficacia antitumoral .

Direcciones Futuras

The compound is a drug discovered and developed by Pfizer . It is currently approved for the treatment of rheumatoid arthritis (RA) in the United States and is being studied for the treatment of psoriasis, inflammatory bowel disease, and other immunological diseases, as well as for the prevention of organ transplant rejection .

Mecanismo De Acción

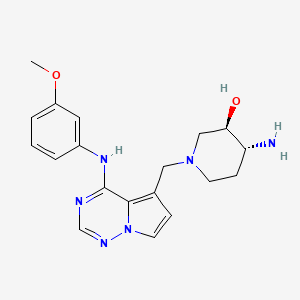

BMS-690514, also known as (3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol, is a potent, reversible oral inhibitor under investigation for the treatment of solid tumors .

Target of Action

this compound primarily targets the human epidermal growth factor receptor (EGFR/HER-1), HER-2 and -4, and vascular endothelial growth factor receptors (VEGFRs)-1 to -3 . These receptors play a crucial role in tumor growth and vascularization .

Mode of Action

this compound inhibits the kinase activity of its targets, thereby disrupting the signaling pathways that promote tumor growth and angiogenesis . The inhibition of these receptors correlates with the potency of the compound in inhibiting tumor cell proliferation .

Biochemical Pathways

The compound affects the EGFR and VEGFR signaling pathways, which are implicated in tumor growth, resistance to radiation and chemotherapy, and disease relapse . By inhibiting these pathways, this compound disrupts the processes that contribute to tumor progression .

Pharmacokinetics

this compound is rapidly absorbed and highly metabolized after repeated oral administration . It has good oral bioavailability in humans and is metabolized by multiple pathways including oxidation and glucuronidation . The compound can cross the blood-brain barrier, suggesting potential efficacy in brain tumors .

Result of Action

this compound has demonstrated anti-tumor activity in non-small-cell lung cancer (NSCLC) xenografts, including those harboring the T790M mutation . It decreases the clonogenic survival of NSCLC cell lines and induces apoptosis in lung tumor cells that have an activating mutation in EGFR .

Action Environment

The efficacy of this compound may be influenced by environmental factors such as the presence of radiation. For instance, this compound has been shown to enhance the anti-tumor effect of radiation in a sequential manner on certain xenografts . This suggests that the clinical benefits of this compound might be schedule-dependent .

Propiedades

IUPAC Name |

(3R,4R)-4-amino-1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O2/c1-27-15-4-2-3-14(9-15)23-19-18-13(5-8-25(18)22-12-21-19)10-24-7-6-16(20)17(26)11-24/h2-5,8-9,12,16-17,26H,6-7,10-11,20H2,1H3,(H,21,22,23)/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGQVNMSRKWUSH-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC=NN3C2=C(C=C3)CN4CCC(C(C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC2=NC=NN3C2=C(C=C3)CN4CC[C@H]([C@@H](C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042689 | |

| Record name | BMS-690514 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

859853-30-8 | |

| Record name | BMS-690514 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0859853308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-690514 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11665 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-690514 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKU5X213Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrole-2,5-dione, 1-[[6-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-3-[(3,3-dimethylbutoxy)methyl]-4-methyl-](/img/structure/B1684368.png)

![4-[4-(2-Adamantylcarbamoyl)-5-Tert-Butyl-Pyrazol-1-Yl]benzoic Acid](/img/structure/B1684384.png)